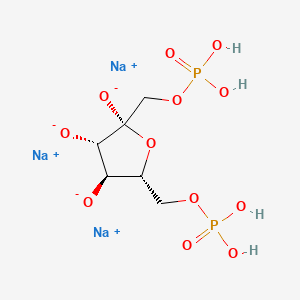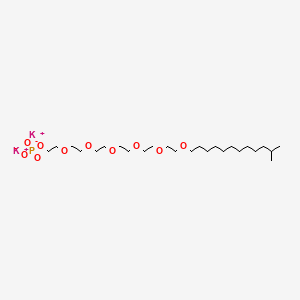
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate is a chemical compound with the molecular formula C25H51K2O10P and a molecular weight of 620.836801. It is known for its unique structure, which includes multiple ethoxy groups and a phosphate group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate typically involves the reaction of 29-methyl-3,6,9,12,15,18-hexaoxatriacontan-1-ol with phosphoric acid in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{29-methyl-3,6,9,12,15,18-hexaoxatriacontan-1-ol} + \text{H}_3\text{PO}_4 + 2\text{KOH} \rightarrow \text{this compound} + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, facilitating the binding and modulation of biological pathways. The ethoxy groups contribute to the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl sulfate
- Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl nitrate
Uniqueness
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate is unique due to its specific combination of ethoxy and phosphate groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and solubility, making it more versatile in various applications .
Propiedades
Número CAS |
97404-10-9 |
|---|---|
Fórmula molecular |
C25H51K2O10P |
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
dipotassium;2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C25H53O10P.2K/c1-25(2)11-9-7-5-3-4-6-8-10-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-35-36(26,27)28;;/h25H,3-24H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2 |
Clave InChI |
SSXBXUNMIKCYHB-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


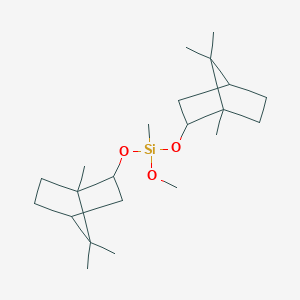
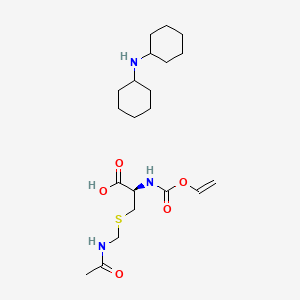
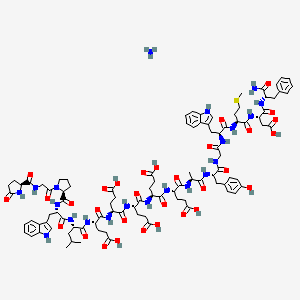
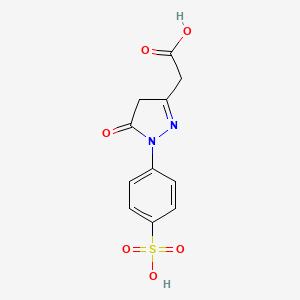

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
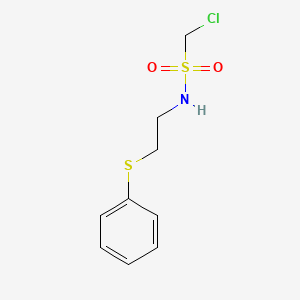
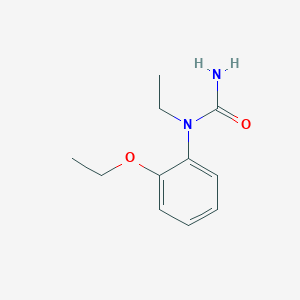
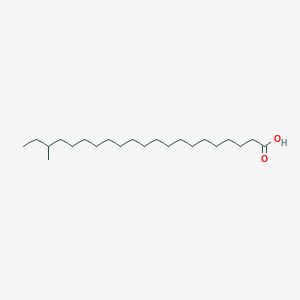

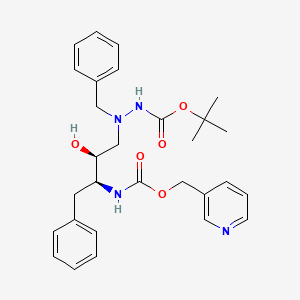

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
